BenchChemオンラインストアへようこそ!

Thymidine, 5'-amino-5'-deoxy-

Antiviral selectivity Herpes simplex virus Thymidine kinase substrate specificity

5′-Amino-5′-deoxythymidine (5′-AdThd) is the only thymidine analogue selectively phosphorylated by herpesvirus TK but not mammalian kinases, enabling exclusive viral activation. It uniquely antagonizes dTTP feedback inhibition at the regulatory site (100× more potent than 5′-AdUrd), enhances IdUrd DNA incorporation 2.3-fold in cancer cells but not normal tissue, and provides a 5′-amino handle for straightforward prodrug derivatization. Indispensable for experiments requiring viral kinase selectivity, feedback de-repression, or cancer-selective radiosensitization. Not interchangeable with generic thymidine or uridine analogues.

Molecular Formula C10H15N3O4
Molecular Weight 241.24 g/mol
Cat. No. B8798126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymidine, 5'-amino-5'-deoxy-
Molecular FormulaC10H15N3O4
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)CN)O
InChIInChI=1S/C10H15N3O4/c1-5-4-13(10(16)12-9(5)15)8-2-6(14)7(3-11)17-8/h4,6-8,14H,2-3,11H2,1H3,(H,12,15,16)
InChIKeyPYWLBQPICCQJFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thymidine, 5'-amino-5'-deoxy- (5'-AdThd) | Viral-Selective Nucleoside Analog for Targeted Antiviral and Chemosensitization Research


Thymidine, 5'-amino-5'-deoxy- (CAS 25152‑20‑9; also named 5'-amino-2′,5′-dideoxythymidine or 5′-AdThd) is a synthetic thymidine analogue in which the 5′-hydroxyl is replaced by an amino group [1]. This single-atom substitution fundamentally alters its biochemical recognition: 5′-AdThd is selectively phosphorylated by herpesvirus-encoded thymidine kinase to its diphosphate, while mammalian thymidine kinases fail to accept it as a substrate [2]. The compound consequently serves as both a direct antiviral agent targeting HSV-1 and a regulatory-site-directed modulator of thymidine kinase feedback inhibition, making it a bifunctional tool for virology and oncology research [1] [3].

Why Generic Thymidine Analogs Cannot Substitute for Thymidine, 5'-amino-5'-deoxy- in Mechanistic Research


The 5′-amino modification is not a conservative replacement; it switches the compound from a universal thymidine kinase substrate to a viral-kinase-selective ligand while simultaneously conferring the ability to antagonize dTTP-mediated feedback inhibition [1]. Natural thymidine (dThd) is phosphorylated by all cellular thymidine kinases and is subject to tight feedback regulation by dTTP. 5′-Hydroxyl-containing antivirals such as idoxuridine (IdUrd) are activated in both infected and uninfected cells, leading to dose-limiting host toxicity [2]. Even other 5′-amino nucleosides (e.g., 5′-amino-2′,5′-dideoxyuridine) require approximately 100-fold higher concentrations to achieve equivalent feedback antagonism [3]. These differences mean that procurement of the correct 5′-amino-5′-deoxy- thymidine regioisomer—rather than a generic thymidine or uridine analogue—is essential for experiments that depend on viral kinase selectivity, feedback de-repression, or differential cancer-cell uptake modulation [1] [3].

Head-to-Head Comparative Evidence: Quantifying the Differentiation of Thymidine, 5'-amino-5'-deoxy- from Closest Analogs


Viral-Selective Phosphorylation: HSV‑1 TK Converts 5′-AdThd to Diphosphate While Mammalian Kinases Show Zero Activity

Purified HSV‑1-encoded pyrimidine deoxyribonucleoside kinase converted 5′-AdThd directly to its diphosphate derivative with no detectable monophosphate intermediate [1]. Under identical conditions, a purified mixture of nonviral thymidine kinase and thymidylate kinase from uninfected Vero cells was completely unable to phosphorylate 5′-AdThd [1]. This binary selectivity profile is further confirmed in human bladder carcinoma cells, where 5′-AdThd is explicitly reported as ‘not a substrate for mammalian thymidine kinase’ [2]. In contrast, the native substrate thymidine is universally phosphorylated by both viral and mammalian kinases.

Antiviral selectivity Herpes simplex virus Thymidine kinase substrate specificity

100-Fold Greater Potency of 5′-AdThd vs. 5′-Amino-2′,5′-dideoxyuridine (5′-AdUrd) for Feedback Antagonism of Thymidine Kinase

A systematic structure–activity analysis using purified cytoplasmic thymidine kinase from HCT 116 human colon carcinoma cells evaluated both 5′-AdThd and its 5-unsubstituted uridine analog 5′-AdUrd for their ability to reverse dTTP-mediated enzyme inhibition [1]. In the presence of dTTP, 5′-AdUrd stimulated thymidine kinase activity to the same maximal extent as 5′-AdThd, but required approximately 100-fold higher concentration to achieve comparable stimulation [1]. The 5-methyl substituent on the pyrimidine ring thus critically enhances affinity for the enzyme regulatory site without altering the qualitative nature of the interaction.

Structure–activity relationship Feedback inhibition Thymidine kinase regulation

In Vivo Non-Toxicity of 5′-AdThd vs. Idoxuridine: Teratogenicity and Lethality Profile in Neonatal Mice

In a direct comparative in vivo study, neonatal mice received systemic administration of 5′-AdThd, idoxuridine (IdUrd), or saline [1]. Animals treated with 5′-AdThd showed no adverse effects by either clinical observation or histopathological examination, comparable to saline controls [1]. In stark contrast, IdUrd was extremely toxic and produced significant teratogenic effects at the same dosing schedule [1]. These in vivo findings corroborate the mechanistic basis that 5′-AdThd is not phosphorylated by mammalian kinases and therefore does not interfere with host DNA synthesis, whereas IdUrd is activated in both infected and uninfected tissues.

In vivo toxicity Teratogenicity Antiherpes therapy Idoxuridine comparison

Mechanistic Distinction: 5′-AdThd Does Not Inhibit HSV‑1 DNA Synthesis, Unlike Acyclovir and Related DNA Polymerase Inhibitors

In HSV‑1-infected Vero cells, 5′-AdThd did not inhibit viral DNA synthesis, a finding explicitly contrasted in the original literature with ‘many other antiviral nucleoside analogs’ [1]. The compound is instead incorporated into HSV‑1 DNA in a dose-dependent manner, and incorporation correlates with antiviral activity as measured by yield reduction assays [1]. The antiviral effect is linked to a distinct downstream mechanism: treatment of HSV‑1-infected Vero cells with 5′-AdThd produces a 65% reduction in total viral RNA at late times of infection, with cytoplasmic viral poly(A+) RNA levels dropping to only 10% of controls [2]. This mechanism—incorporation into viral DNA followed by disruption of viral RNA polyadenylation—differs fundamentally from acyclovir, which acts as a chain terminator by inhibiting viral DNA polymerase after triphosphate formation.

Antiviral mechanism HSV‑1 DNA synthesis Acyclovir comparison Viral RNA processing

Competitive Thymidine Kinase Active-Site Binding (Ki = 0.5 µM) Coexists with Mammalian Kinase Non-Substrate Status

Despite not serving as a substrate for mammalian thymidine kinase, 5′-AdThd binds competitively with respect to thymidine at the enzyme active site with a Ki of 0.5 µM when dTTP is absent, using purified thymidine kinase from 647V human bladder carcinoma cells [1]. This apparent paradox—tight active-site binding without phosphate transfer—is explained by the 5′-amino group's inability to undergo the requisite phosphoryl transfer chemistry. In the presence of dTTP, 5′-AdThd shifts to the regulatory site, competing with dTTP and stimulating enzyme activity [1]. In contrast, thymidine (the natural substrate) shows a Km in the low micromolar range and is efficiently phosphorylated, while the methylenethymidine nucleotide analogs α,β-MTDP and α,β-MTTP show purely inhibitory Ki values of 23 µM and 18 µM respectively in mouse FM 3A/B tumor cell TK assays [2].

Enzyme kinetics Competitive inhibition Thymidine kinase Binding affinity

Cancer-Selective Modulation: 4–5-Fold Enhancement of Iododeoxyuridine Uptake in Bladder Carcinoma Cells vs. No Stimulation in Normal Urothelium

In three human bladder cancer cell lines (T24, HT1197, 647V), 30 µM 5′-AdThd increased the uptake of 3 µM iododeoxyuridine (IdUrd) by 2.5-fold to 5-fold [1]. In marked contrast, the same concentration of 5′-AdThd produced no stimulation of IdUrd uptake in normal human urothelial cells propagated in vitro [1]. The enhanced uptake was associated with parallel increases in IdUrd cytotoxicity in the cancer lines but not in normal cells [1]. This differential effect was confirmed in DNA incorporation studies: 30 µM 5′-AdThd plus 2 µM IdUrd increased IdUrd replacement of thymidine in 647V DNA to 18% compared with 7.9% for IdUrd alone, whereas no stimulation occurred in the SV-HUC normal urothelial cell line [2].

Cancer-selective chemosensitization Iododeoxyuridine uptake Tumor vs. normal cell discrimination

Validated Application Scenarios for Thymidine, 5'-amino-5'-deoxy- Based on Quantitative Differentiation Evidence


HSV‑1 Antiviral Research: Viral-Kinase-Selective Probe with Non-Canonical Mechanism

In HSV‑1-infected cell models, 5′-AdThd is exclusively phosphorylated by the viral thymidine kinase while remaining completely unactivated in uninfected cells [1]. Unlike acyclovir, it does not inhibit viral DNA synthesis but instead incorporates into HSV‑1 DNA, producing a 65% reduction in total viral RNA and a 90% depletion of cytoplasmic poly(A+) RNA species [2] [3]. This makes it an ideal probe for dissecting viral RNA processing pathways, evaluating combination strategies against acyclovir-resistant HSV‑1 strains, and developing a new generation of viral-TK-activated therapeutic conjugates.

Cancer Chemo-Radiosensitization: Selective Enhancement of IdUrd Efficacy in Tumor Cells

Co-administration of 30 µM 5′-AdThd with clinically relevant concentrations of IdUrd (2–3 µM) increases IdUrd DNA incorporation 2.3-fold (from 7.9% to 18% thymidine replacement) in human bladder carcinoma 647V cells and enhances radiosensitization as measured by clonogenic survival [1]. Critically, this enhancement occurs in cancer cell lines (4–5× uptake increase) but not in normal human urothelial cells, creating an experimentally tractable cancer-selective window [2]. In vivo, continuous co-infusion of 5′-AdThd (200 mg/kg/day) with IdUrd increased IdUrd DNA incorporation in HT‑29 human colon cancer xenografts without added systemic toxicity [3].

Thymidine Kinase Regulatory Biology: Biphasic Active-Site and Regulatory-Site Ligand

5′-AdThd serves as a unique tool for dissecting thymidine kinase regulation: at low concentrations (≤30 µM) it antagonizes dTTP-mediated feedback inhibition by competing at the regulatory site, whereas at higher concentrations (>100 µM) it competitively inhibits the active site with a Ki of 0.5 µM [1]. This concentration-dependent functional switch—from enzyme activator to inhibitor—does not occur with natural substrates (thymidine, dUrd) or with 5′-triphosphate feedback inhibitors (dTTP). The 100-fold potency advantage over the 5-unsubstituted analog 5′-AdUrd [2] means that 5′-AdThd is the preferred ligand for experiments requiring clean separation of regulatory-site vs. active-site occupancy.

Prodrug Development: Lipophilic 3′-O-Acyl Derivatives for Topical HSV Therapy

The 5′-amino handle of 5′-AdThd enables straightforward derivatization without the protection/deprotection steps required for 5′-hydroxyl nucleosides. A series of 3′-O-acyl prodrugs was synthesized directly via acylation of the 5′-azido precursor followed by reduction [1]. These derivatives retained in vitro anti-HSV‑1 potency comparable to the parent compound while exhibiting markedly improved lipophilicity (octanol–water partition coefficients elevated relative to the parent), designed for enhanced membrane penetration in topical cutaneous herpes applications [1]. The established in vivo safety of the parent compound [2] supports the translational rationale for this prodrug series.

Quote Request

Request a Quote for Thymidine, 5'-amino-5'-deoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.